molecular formula C9H15NO3 B3043241 Ethyl (E)-3-Morpholinoacrylate CAS No. 81239-01-2

Ethyl (E)-3-Morpholinoacrylate

Cat. No. B3043241
CAS RN: 81239-01-2
M. Wt: 185.22 g/mol
InChI Key: DZTFOBJTWGCIFC-ONEGZZNKSA-N
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Description

Synthesis Analysis

The synthesis of morpholine derivatives can involve multiple steps, including enamination and condensation reactions. For instance, the synthesis of Ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, a related compound, was achieved by enamination of p-chloropropiophenone followed by condensation with chlorooxalic acid ethyl ester, resulting in a 66% crude yield . This suggests that similar strategies could potentially be applied to synthesize Ethyl (E)-3-Morpholinoacrylate.

Molecular Structure Analysis

Morpholine derivatives often exhibit interesting structural features. For example, the title compound in one of the papers consists of a substituted triazolyl group and a morpholinyl group crowding the aliphatic carbon atom of a diphenylmethyl unit, with specific bond angles described . This indicates that the molecular structure of this compound could also present unique steric and electronic characteristics due to the presence of the morpholine ring.

Chemical Reactions Analysis

The reactivity of morpholine derivatives can vary depending on the substituents attached to the morpholine ring. Ethyl azidoformate reacts with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine . This demonstrates that morpholine can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Morpholine rings typically adopt chair conformations, which can influence the compound's physical properties, such as solubility and boiling point . Chemical properties, such as reactivity and stability, can be affected by the presence of electron-donating or withdrawing groups on the morpholine ring .

Scientific Research Applications

1. Medicinal Chemistry Applications

Ethyl (E)-3-morpholinoacrylate and its derivatives have significant applications in medicinal chemistry. For example, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 potassium channel opener. In a rat model of migraine, it demonstrated significant oral activity in reducing cortical spreading depressions induced by potassium chloride, which is a model for migraine research (Wu et al., 2003).

2. Synthesis of Kinase Inhibitors

This compound is used in the synthesis of kinase inhibitors, which are important in cancer research. A study demonstrated a one-pot, three-component approach to synthesize various analogs of this compound, which serve as intermediates for aurora 2 kinase inhibitors. This method emphasizes high stereoselectivity and yields, using water as an environmentally benign solvent (Xu et al., 2015).

3. Green Chemistry and Catalysis

In the field of green chemistry, this compound has been involved in Knoevenagel condensation reactions. A study demonstrated the use of morpholine/acetic acid in ionic liquids for catalyzing Knoevenagel condensations, yielding ethyl 2-chloroacetyl-3-arylpropenoates. This process represents a more environmentally friendly protocol than traditional methods (Paula et al., 2012).

4. Synthesis of Anticancer Compounds

This compound derivatives have been synthesized for potential use in cancer treatment. One study described the synthesis of a quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).

5. Polymer Science Applications

This compound and related compounds find applications in polymer science. For example, new ionizable monomers like N-ethyl morpholine metacrylate and its homopolymers were prepared for potential use in smart hydrogels for drug delivery and tissue engineering (Velasco et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For pharmaceutical compounds, this often involves interactions with biological systems or processes . The mechanism of action for Ethyl (E)-3-Morpholinoacrylate is not known without further information.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. This can include flammability, toxicity, environmental impact, and more .

Future Directions

The future directions for research on a compound like Ethyl (E)-3-Morpholinoacrylate could include exploring new synthesis methods, investigating potential applications, studying its interactions with other compounds, and more .

properties

IUPAC Name

ethyl (E)-3-morpholin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFOBJTWGCIFC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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